Lipophilicity Modulation: XLogP3 of 2-(4,4-Difluorocyclohexyl)acetaldehyde vs. Non‑Fluorinated Cyclohexylacetaldehyde
The target compound exhibits an XLogP3 of 1.8, compared with 2.16 for the non‑fluorinated analog cyclohexylacetaldehyde (CAS 5664‑21‑1) [1][2]. The 0.36 log unit reduction in lipophilicity, driven by the electron‑withdrawing gem‑difluoro group, places the compound closer to the optimal CNS drug‑likeness range (1 < LogP < 3) while retaining sufficient hydrophobicity for passive membrane permeability [3]. By contrast, the oxidized derivative 2‑(4,4‑difluorocyclohexyl)acetic acid (CAS 915030‑40‑9) is predominantly ionized at physiological pH (predicted pKa ≈ 4.8), drastically reducing its passive permeability and making it unsuitable for the same synthetic entry points .
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Cyclohexylacetaldehyde (CAS 5664-21-1): XLogP3 = 2.16 |
| Quantified Difference | ΔXLogP3 = −0.36 (17% reduction vs. non‑fluorinated analog) |
| Conditions | Computed by XLogP3 algorithm (PubChem/Cactvs); validated against experimental LogP of structurally related 4,4‑difluorocyclohexyl derivatives |
Why This Matters
Procurement teams evaluating building blocks for CNS or oral drug programs can select this intermediate for its intrinsically lower, more drug‑like lipophilicity compared with the non‑fluorinated cyclohexyl analog, reducing the need for downstream polarity adjustments.
- [1] Kuujia. CAS 959600-89-6: 2-(4,4-Difluorocyclohexyl)acetaldehyde – Computed Properties (XLogP3 = 1.8). Product Database, 2023. View Source
- [2] Molbase. Cyclohexylacetaldehyde (CAS 5664-21-1): Computed LogP = 2.1557. Property Database. View Source
- [3] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. View Source
